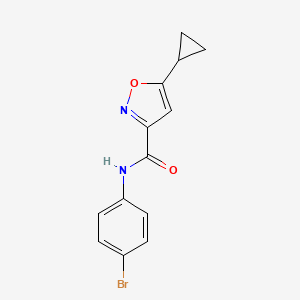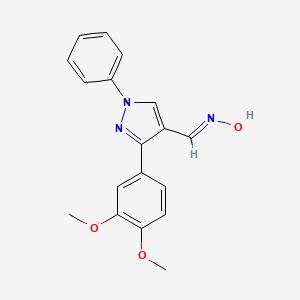![molecular formula C16H16N2O2 B5524562 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole, also known as MMBI, is a benzimidazole derivative that has been identified as a potential therapeutic agent for various diseases. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully elucidate its mechanism of action and to determine its optimal dosage and administration route. Additionally, studies are needed to investigate the potential side effects of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole and to develop methods for improving its solubility and bioavailability.
Méthodes De Synthèse
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized by several methods, including the reaction of 2-aminomethyl-1-methyl-1H-benzimidazole with 4-methoxybenzyl chloride in the presence of a base. Another method involves the reaction of 2-aminomethyl-1-methyl-1H-benzimidazole with 4-methoxybenzaldehyde in the presence of a reducing agent. Both methods result in the formation of 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole with high yield and purity.
Applications De Recherche Scientifique
2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-15-6-4-3-5-14(15)17-16(18)11-20-13-9-7-12(19-2)8-10-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCJESKTCXZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)
![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)
![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)
![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)
![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)